Etelcalcetide is a synthetic peptide calcimimetic agent [ [] ] designed for the treatment of secondary hyperparathyroidism (SHPT) [ [] ]. This condition is a major complication associated with chronic kidney disease, especially in patients undergoing hemodialysis [ [] ]. Etelcalcetide functions as an allosteric activator of the calcium-sensing receptor (CaSR) [ [] ], mimicking the effects of calcium on this receptor [ [] ]. Unlike the first-generation calcimimetic cinacalcet, which is administered orally, etelcalcetide is delivered intravenously [ [], [] ]. This mode of administration allows for improved adherence to therapy, particularly in patients who struggle with oral medications [ [] ].
The synthesis of etelcalcetide involves the use of solid-phase peptide synthesis techniques [ [] ]. This method allows for the controlled assembly of amino acids into a peptide chain with a specific sequence. While specific details of the etelcalcetide synthesis process are not readily available in the provided literature, the general process likely involves the following steps:
Etelcalcetide undergoes a reversible disulfide exchange reaction with serum albumin, forming a serum albumin peptide conjugate [ [] ]. This conjugate is too large to be dialyzed but can undergo a subsequent exchange reaction, releasing etelcalcetide or a low-molecular-weight transformation product. This exchange process explains the partial restoration of etelcalcetide concentrations in plasma after hemodialysis [ [] ].
Etelcalcetide binds to the calcium-sensing receptor (CaSR) located on the surface of parathyroid chief cells [ [], [] ]. This binding action enhances the sensitivity of the CaSR to extracellular calcium, leading to a reduction in parathyroid hormone (PTH) secretion [ [], [] ]. By suppressing PTH production, etelcalcetide helps to regulate calcium and phosphorus levels in the body [ [] ].
Etelcalcetide has been extensively studied for its ability to control secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis [ [], [], [], [], [], [], [], [], [], [], [] ]. Research indicates that etelcalcetide effectively lowers parathyroid hormone (PTH) levels, calcium, phosphorus, and fibroblast growth factor 23 (FGF23) [ [], [], [] ]. Studies have shown etelcalcetide to be more effective than cinacalcet in reducing PTH levels, particularly in patients who are non-adherent to oral medications [ [], [], [] ]. Etelcalcetide has also been studied for its potential to improve anemia in hemodialysis patients by reducing the suppressive effects of high PTH levels on erythropoiesis [ [] ]. Additionally, research suggests that etelcalcetide might have a positive impact on bone quality in patients with SHPT, potentially improving bone mineral density and trabecular quality [ [] ].
Further research is needed to explore the long-term efficacy and safety of etelcalcetide, particularly its impact on clinical outcomes such as cardiovascular events, fractures, and mortality [ [], [] ]. Additionally, more research is needed to evaluate the potential benefits of etelcalcetide in specific patient populations, such as those with diabetes [ [], [] ]. Investigating the potential synergistic effects of etelcalcetide with other therapies, such as vitamin D analogs, is another area of interest [ [] ]. Further research into the effects of etelcalcetide on bone quality and its potential to mitigate bone disease associated with SHPT is also warranted [ [] ].
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4